molecular formula C8H8ClN3O B1410273 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638772-11-8

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B1410273
CAS No.: 1638772-11-8
M. Wt: 197.62 g/mol
InChI Key: ANLSHVHLNFEOSB-UHFFFAOYSA-N
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Description

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-8(2)4-3-10-7(9)12-5(4)11-6(8)13/h3H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLSHVHLNFEOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2NC1=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165833
Record name 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
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Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1638772-11-8
Record name 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,7-dihydro-5,5-dimethyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. This technical guide focuses on a specific derivative, 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one, providing a comprehensive overview of its physical and chemical properties, synthetic methodologies, and potential applications in drug discovery and development. This document synthesizes available data on closely related analogues to project the characteristics of the title compound, offering a valuable resource for researchers working with this chemical series.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system, a fusion of a pyrrole and a pyrimidine ring, is a key pharmacophore found in a variety of compounds with therapeutic potential.[1][2] This scaffold is present in both natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. Notably, derivatives of this core are effective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[3][4] The 2-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions, thereby enabling the exploration of structure-activity relationships (SAR). The gem-dimethyl substitution at the 5-position is anticipated to influence the compound's solubility, metabolic stability, and conformational rigidity.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence from Analogues
Molecular Formula C₈H₈ClN₃OCalculated based on the chemical structure.
Molecular Weight 197.62 g/mol Calculated based on the molecular formula. A related compound, 2-chloro-5,5-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, has a molecular weight of 183.64 g/mol .[5]
Appearance White to off-white or pale yellow solidPyrrolo[2,3-d]pyrimidine derivatives are typically crystalline solids with this appearance.[1]
Melting Point Expected to be in the range of 150-250 °CThe melting points of related pyrrolopyrimidinones can vary significantly based on substitution. For instance, (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol has a melting point of 176-178°C.[2]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The heterocyclic nature imparts some polarity, but the overall structure is largely nonpolar. The gem-dimethyl group may slightly decrease aqueous solubility compared to unsubstituted analogues.
LogP Estimated to be between 1.5 and 2.5This prediction is based on the general characteristics of similar heterocyclic systems and is within the range for many orally bioavailable drugs.[3]

Chemical Properties and Reactivity

The chemical behavior of 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is primarily dictated by the electrophilic nature of the 2-chloro-pyrimidine core and the nucleophilicity of the pyrrole nitrogen.

Reactivity of the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the diversification of this scaffold.

  • Amination: Reaction with primary or secondary amines, often in the presence of a base and sometimes a palladium catalyst, can introduce a variety of amino groups. This is a common strategy in the synthesis of kinase inhibitors.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.

  • Cross-Coupling Reactions: The 2-chloro position is amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

SNAr_Reaction reactant 2-chloro-5,5-dimethyl- pyrrolo[2,3-d]pyrimidin-6-one product 2-substituted-5,5-dimethyl- pyrrolo[2,3-d]pyrimidin-6-one reactant->product Base, Solvent, Δ nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH) nucleophile->product hcl HCl synthesis_workflow start Starting Material 4-amino-5-bromo-2-chloropyrimidine step1 Step 1: Sonogashira Coupling Coupling with a protected propargyl alcohol derivative bearing the gem-dimethyl group. start->step1 intermediate1 Intermediate 1 Alkynyl pyrimidine step1->intermediate1 step2 Step 2: Cyclization Base-mediated intramolecular cyclization to form the pyrrole ring. intermediate1->step2 intermediate2 Intermediate 2 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidine derivative step2->intermediate2 step3 Step 3: Oxidation Oxidation of the pyrrole ring to introduce the carbonyl group at the 6-position. intermediate2->step3 product Final Product 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Sonogashira Coupling

  • To a solution of 4-amino-5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Add the protected propargyl alcohol derivative containing the gem-dimethyl moiety (e.g., 3,3-dimethyl-1-butyn-3-ol) (1.2 eq).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction and purify the product by column chromatography.

Step 2: Cyclization

  • Dissolve the alkynyl pyrimidine intermediate from Step 1 in a suitable solvent (e.g., THF or DMF).

  • Add a strong base (e.g., NaH or t-BuOK) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Quench the reaction and purify the resulting pyrrolo[2,3-d]pyrimidine derivative.

Step 3: Oxidation

  • The introduction of the carbonyl at the 6-position to form the pyrimidin-6-one is a more complex transformation and may require a multi-step process or a specific oxidizing agent that is selective for the pyrrole ring. This step would require significant experimental optimization.

Potential Applications in Drug Discovery

The 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition.

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif for many kinases. The 2-position can be elaborated with various substituents to target the active site of specific kinases. [4]* Other Therapeutic Areas: The versatility of the scaffold suggests potential applications in other areas, such as antiviral, anti-inflammatory, and anticancer agents. [1][3]

Conclusion

While specific experimental data for 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is limited, a comprehensive understanding of its properties and reactivity can be inferred from the extensive literature on the pyrrolo[2,3-d]pyrimidine scaffold. The 2-chloro group provides a crucial handle for synthetic diversification, making this compound a valuable intermediate for the synthesis of libraries of potential drug candidates. The insights provided in this guide are intended to facilitate further research and development of novel therapeutics based on this promising heterocyclic core.

References

  • Gribble, G. W. (2010). Pyrrolo[2,3-d]pyrimidines. In Heterocyclic Scaffolds II (pp. 1-36). Springer, Berlin, Heidelberg.
  • Sivakumar, P. M., & Sankar, P. (2021). A comprehensive review on the recent advances of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. Bioorganic Chemistry, 115, 105234.
  • A series of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized. The antitumor activity of these compounds was evaluated against a panel of cancer cell lines. Molecules, 26(11), 3245.
  • A green and efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives is described. Journal of the Mexican Chemical Society, 62(1), 28-34.
  • A concise synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatization is reported. Tetrahedron Letters, 42(47), 8375-8378.
  • MedChemExpress provides (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)
  • J&K Scientific lists 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one for sale.
  • The synthesis and characterization of N-heterocyclic carbenes derived from the pyrrolo[1,2-c]pyrimidine skeleton are described. Organometallics, 33(12), 3025-3034.
  • A novel series of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were identified as ENPP1 inhibitors for STING pathway-mediated immunotherapy. Journal of Medicinal Chemistry, 65(17), 11843–11861.
  • Chemical properties of 2-chloro-5,5-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are available
  • PubChem provides computed properties for 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.
  • The synthesis and development of highly selective pyrrolo[2,3-d]pyrimidine CSF1R inhibitors are reported. ACS Medicinal Chemistry Letters, 14(6), 843–850.
  • PubChem provides computed properties for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.
  • Encorafenib, a BRAF inhibitor containing a related core structure, is approved for the tre
  • A safety data sheet for Encorafenib provides some physical and chemical property inform
  • PubChem provides computed properties for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • A safety data sheet for Encorafenib lists hazard inform
  • Encorafenib is a kinase inhibitor used to treat unresectable or metast
  • Encorafenib is a potent and selective ATP-competitive inhibitor of mutant BRAF.

Sources

The Indazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug discovery. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and survival, also makes their dysregulation a hallmark of many pathologies.[1] Within the medicinal chemist's arsenal, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their inherent ability to interact with multiple biological targets with high affinity. The indazole core is a prime example of such a scaffold, having demonstrated remarkable success in the development of potent and selective kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of the biological activity of indazole-based scaffolds in kinase research, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Indazole Moiety: A Versatile Hinge-Binding Element

The indazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. This structural motif has proven to be an excellent bioisostere for other bicyclic systems like indole and purine, offering a unique combination of hydrogen bonding capabilities and a rigid framework for the presentation of various substituents.[1] A key feature of many indazole-based kinase inhibitors is their ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain.[1] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor and contributing significantly to its potency.

The versatility of the indazole scaffold lies in its synthetic tractability, allowing for the strategic placement of substituents at various positions to optimize potency, selectivity, and pharmacokinetic properties. Modifications at the N1, N2, C3, C5, and C6 positions have all been explored to great effect, leading to the discovery of numerous clinical candidates and approved drugs.[2]

Synthesis of Indazole-Based Kinase Inhibitors: A Modular Approach

The construction of diverse libraries of indazole-based compounds for kinase screening relies on robust and flexible synthetic strategies. A common approach involves the initial synthesis of a core indazole ring, which is then elaborated with various substituents through a range of coupling and functional group transformation reactions.

A representative synthetic route to a key intermediate for a class of Polo-like kinase 4 (PLK4) inhibitors begins with commercially available 6-bromoindazole.[4] This starting material undergoes a sequence of reactions including N-iodosuccinimide (NIS)-mediated nucleophilic substitution, protection of the indazole nitrogen with a tetrahydropyranyl (THP) group, a Sonogashira coupling to introduce an alkyne, and a carbon-sulfur bond-forming reaction.[4] Subsequent deprotection and further functionalization yield the final inhibitor candidates.[4]

Below is a generalized, step-by-step protocol for the synthesis of a key indazole intermediate, based on established methodologies.

Experimental Protocol: Synthesis of a Functionalized Indazole Core

Step 1: Iodination of 6-bromo-1H-indazole

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-3-iodo-1H-indazole.

Step 2: N-Protection of the Indazole Ring

  • Dissolve the 6-bromo-3-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (p-TSA).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is often used in the next step without further purification.

Step 3: Sonogashira Coupling

  • To a degassed solution of the protected indazole (1.0 eq) and a terminal alkyne (1.2 eq) in a mixture of a suitable solvent like tetrahydrofuran (THF) and an amine base (e.g., triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 50 to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Step 4: Deprotection

  • Dissolve the THP-protected indazole derivative in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-TSA).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and concentrate the solvent.

  • Extract the product with an organic solvent and purify as necessary to obtain the final N-H indazole compound.

G cluster_synthesis Generalized Synthetic Workflow for Indazole Kinase Inhibitors Start 6-Bromo-1H-indazole Step1 Iodination (NIS) Start->Step1 Step2 N-Protection (THP) Step1->Step2 Step3 Sonogashira Coupling (with Terminal Alkyne) Step2->Step3 Step4 Further Functionalization (e.g., C-S bond formation) Step3->Step4 Step5 Deprotection (Acidic Conditions) Step4->Step5 Final Target Indazole Inhibitor Step5->Final

Caption: A generalized workflow for the synthesis of indazole-based kinase inhibitors.

Mechanism of Action and Binding Mode

The majority of indazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the phosphorylation of substrate proteins.[1] The indazole core typically orients itself to form one or more hydrogen bonds with the kinase hinge region.

Axitinib , an approved drug for the treatment of advanced renal cell carcinoma, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5] Its indazole scaffold plays a crucial role in its binding to the ATP pocket of VEGFR-2. The N1-H of the indazole forms a key hydrogen bond with the backbone carbonyl of Cys919 in the hinge region, while the pyrazole nitrogen acts as a hydrogen bond acceptor for the backbone N-H of the same residue.[6] The rest of the molecule extends into the binding pocket, making additional favorable interactions.[6]

Pazopanib , another multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, also features an indazole core.[7] It inhibits a range of kinases including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[7][8] The indazole moiety of pazopanib similarly engages the hinge region of its target kinases, providing a stable anchor for the molecule.[9]

G cluster_binding Indazole Inhibitor Binding to Kinase Active Site Indazole Indazole Scaffold Hinge Kinase Hinge Region (e.g., Cys919 in VEGFR-2) Indazole->Hinge H-Bonds ATP_Pocket ATP Binding Pocket Indazole->ATP_Pocket Occupies N_Lobe N-Lobe Hinge->N_Lobe Connects C_Lobe C-Lobe Hinge->C_Lobe Connects Phosphorylation Phosphorylation ATP_Pocket->Phosphorylation Catalyzes (Inhibited) Substrate Protein Substrate Substrate->Phosphorylation Blocked ATP ATP ATP->ATP_Pocket Binds (competitively blocked)

Caption: Schematic of an indazole inhibitor's competitive binding in the kinase active site.

Structure-Activity Relationship (SAR) of Indazole-Based Kinase Inhibitors

The development of potent and selective indazole-based kinase inhibitors is heavily reliant on understanding the structure-activity relationships that govern their biological activity. Systematic modifications of the indazole core and its substituents have yielded valuable insights into the requirements for optimal kinase inhibition.

A study on indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed several key SAR trends.[2] It was found that substitution of a 3-methoxyphenyl group on the phenyl ring attached to the indazole with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity.[2] Furthermore, the addition of a fluorine atom to the phenyl ring significantly improved the inhibitory potency.[2] These findings suggest that the hydrophobic pocket adjacent to the indazole core can accommodate larger, more lipophilic groups, and that specific electronic interactions, such as those provided by a fluorine atom, can enhance binding affinity.[2]

In the development of Aurora kinase inhibitors, it was discovered that substitution at the C5 position of the indazole with a sulfonamide group resulted in a compound with remarkable activity (IC₅₀ = 26 nM).[10] Computational modeling suggested that the indazole moiety binds to the hinge residues, while the sulfonyl group forms a hydrogen bond with Lys141, contributing significantly to its potency.[10]

The following table summarizes the activity of selected indazole-based kinase inhibitors against their primary targets.

Compound IDTarget KinaseIC₅₀ (nM)Reference
14a FGFR115[2]
14c FGFR19.8[2]
14d FGFR15.5[2]
53d Aurora A26[10]
Axitinib VEGFR-20.2[5]
Pazopanib VEGFR-230[7]
C05 PLK4< 0.1[4]
1 FGFR1100[11]

Biological Evaluation of Indazole-Based Kinase Inhibitors

The comprehensive evaluation of novel indazole-based kinase inhibitors requires a multi-faceted approach, encompassing both biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A variety of formats are available, with the choice often depending on throughput requirements and the nature of the kinase and substrate.

Experimental Protocol: Radioactive Kinase Assay (e.g., for FGFR1) [11]

  • Reaction Setup:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.

    • To each well of a 96-well plate, add the reaction buffer, a peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

    • Initiate the reaction by adding the purified kinase (e.g., FGFR1) and [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction plate at 30 °C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution of phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper or filter mats.

    • Wash the paper/mats extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection and Data Analysis:

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential for determining the effect of a compound on kinase activity within a cellular context, as well as its impact on cell proliferation, survival, and other downstream signaling events.

Experimental Protocol: Cell Proliferation Assay (e.g., MTS or MTT Assay)

  • Cell Seeding:

    • Seed cancer cells known to be dependent on the target kinase (e.g., a cell line with an activating mutation) into a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the indazole-based inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Viability Measurement:

    • Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI₅₀ (50% growth inhibition) or IC₅₀ value from the dose-response curve.

Experimental Protocol: Western Blotting for Target Engagement

  • Cell Treatment and Lysis:

    • Treat cells with the indazole inhibitor at various concentrations for a defined time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Re-probe the membrane with an antibody against the total protein as a loading control.

G cluster_workflow Evaluation Workflow for Indazole Kinase Inhibitors Start Synthesized Indazole Compound Library Biochem Biochemical Kinase Inhibition Assay (e.g., Radioactive Assay) Start->Biochem Cell_Prolif Cell Proliferation Assay (e.g., MTS/MTT) Start->Cell_Prolif IC50 Determine IC₅₀ Biochem->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50 Determine GI₅₀ Cell_Prolif->GI50 Western Target Engagement Assay (e.g., Western Blot for p-Kinase) Cell_Prolif->Western GI50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the biological evaluation of indazole-based kinase inhibitors.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and ability to effectively engage the kinase hinge region have led to the successful development of several approved drugs and a multitude of clinical candidates.[2][3] The continued exploration of the indazole chemical space, guided by structure-based drug design and a deep understanding of SAR, will undoubtedly yield novel inhibitors with improved potency, selectivity, and resistance profiles. As our knowledge of kinase biology expands, so too will the opportunities for leveraging the remarkable versatility of the indazole scaffold to address unmet medical needs in oncology and beyond.

References

  • Kushkevych, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26233-26254. Available at: [Link]

  • Singh, H., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. ChemRxiv. Available at: [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

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Discovery of pyrrolo[2,3-d]pyrimidin-6-ones as selective CDK2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Pyrrolo[2,3-d]pyrimidin-6-ones as Selective CDK2 Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and development of a novel class of highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors based on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold. We will delve into the rationale for targeting CDK2, the medicinal chemistry strategies employed to achieve exceptional selectivity, and the detailed experimental protocols for their biological evaluation.

Part 1: The Rationale for Targeting CDK2 with a Novel Scaffold

CDK2: A Critical Node in Cell Cycle Progression and a Resurging Target in Oncology

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[1] Their sequential activation, triggered by the binding of specific cyclin partners, drives the orderly progression of cells through the different phases of division. While early efforts in oncology focused on developing pan-CDK inhibitors, this approach was often hampered by toxicities associated with the inhibition of essential CDKs like CDK1 and CDK9.[1]

The landscape of CDK inhibition was revolutionized by the development of highly selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, which have demonstrated significant clinical success in treating HR+/HER2- metastatic breast cancer.[1][2] However, a significant clinical challenge has emerged: acquired resistance to CDK4/6 inhibitors. Recent research has illuminated that a frequent mechanism of this resistance involves a compensatory pathway that relies on the hyperactivity of CDK2.[1] This has reignited interest in developing highly selective CDK2 inhibitors as a therapeutic strategy for patients who have progressed on CDK4/6 therapies. Furthermore, certain cancers are driven by the amplification of the CCNE1 gene, which encodes for the CDK2 binding partner, cyclin E, making them inherently sensitive to CDK2 inhibition.[1]

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition drives CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_Inhibitor->CDK46 inhibits Pyrrolo_pyrimidin_one Pyrrolo[2,3-d]pyrimidin-6-one (Selective CDK2 Inhibitor) Pyrrolo_pyrimidin_one->CDK2 inhibits

Caption: CDK2 Signaling Pathway and Points of Inhibition.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[3][4] This structural mimicry makes it an excellent starting point for designing ATP-competitive kinase inhibitors.[3][5] The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many potent kinase inhibitors.[6] This scaffold has been successfully utilized in the development of inhibitors for a variety of kinases, and its versatility allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[3][5]

Part 2: From High-Throughput Screening to a Highly Selective Inhibitor

The journey to the discovery of selective pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitors began with a high-throughput screening (HTS) campaign, which identified an initial hit.[1][2][7][8] While this initial compound showed some activity, it lacked the desired potency and selectivity. The key breakthrough came from a "scaffold hopping" strategy, where the core of the molecule was systematically altered while retaining key binding interactions. This led to the identification of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which demonstrated a promising initial selectivity profile within the CDK family.[1][2][7][8]

Structure-Activity Relationship (SAR) Studies: The Path to Selectivity

Extensive SAR studies were undertaken to optimize the potency and selectivity of the new scaffold.[1][2][7] Key modifications were explored at several positions of the molecule, as illustrated in the general structure below.

Caption: General Structure of Pyrrolo[2,3-d]pyrimidin-6-one CDK2 Inhibitors.

The SAR exploration revealed several critical factors for achieving high selectivity:

  • Lactam Substituents (R1): A variety of substituents on the lactam ring were investigated. It was discovered that specific substitutions, such as a (1S, 3R)-hydroxycyclohexane group, significantly enhanced selectivity.[1]

  • Benzenesulfonamide Substituents (R2): The substitution pattern on the benzenesulfonamide moiety was found to be a major driver of selectivity. Methyl substitution, in particular, proved to be highly beneficial.[1]

These combined modifications led to the identification of compounds with over 200-fold selectivity for CDK2 over other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9.[2][7][8]

Data Summary: Potency and Selectivity of Lead Compounds

The following table summarizes the in vitro potency and selectivity of representative compounds from this series.

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity (CDK1/CDK2)Selectivity (CDK4/CDK2)Selectivity (CDK6/CDK2)
Initial Hit 500750120010001.5x2.4x2.0x
Scaffold Hop 15030005000450020x33x30x
Optimized Lead 5>1000>1000>1000>200x>200x>200x

Data is representative and compiled for illustrative purposes based on the findings in the cited literature.

Part 3: Rigorous Biological Evaluation

A critical aspect of this drug discovery program was the implementation of robust and reproducible biological assays to characterize the synthesized compounds.

Experimental Protocol: In Vitro CDK2/Cyclin E Kinase Assay

This protocol describes a standard method for determining the in vitro potency of inhibitors against the CDK2/Cyclin E complex.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against CDK2/Cyclin E kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme complex

  • Histone H1 protein (substrate)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the CDK2/Cyclin E enzyme complex, and the test compound dilutions.

  • Initiation of Reaction: Add a mixture of Histone H1 and [γ-³²P]ATP to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated Histone H1.

  • Washing: Wash the filter plate multiple times with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: From Hit to Lead

The overall workflow for the discovery and optimization of these selective CDK2 inhibitors is a multi-step, iterative process.

Experimental_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Scaffold_Hop Scaffold Hopping Hit_ID->Scaffold_Hop SAR Structure-Activity Relationship (SAR) - Synthesis of Analogs Scaffold_Hop->SAR In_Vitro_Assay In Vitro Kinase Assays (Potency & Selectivity) SAR->In_Vitro_Assay In_Vitro_Assay->SAR Iterative Feedback Cell_Assay Cell-Based Assays (e.g., Proliferation) In_Vitro_Assay->Cell_Assay Metabolism_ID In Vivo Metabolite Identification Cell_Assay->Metabolism_ID Lead_Opt Lead Optimization Metabolism_ID->Lead_Opt Lead_Opt->SAR Guided Synthesis Optimized_Lead Optimized Lead Compound Lead_Opt->Optimized_Lead

Caption: Iterative Workflow for Selective CDK2 Inhibitor Discovery.

In Vivo Insights: Metabolite Identification Guiding Design

A crucial step in the optimization process was the identification of in vivo metabolites. These studies revealed that a primary metabolic pathway was the dealkylation of the sulfonamide group.[1][2][7] This insight allowed the medicinal chemists to proactively address this metabolic liability. One successful strategy was the incorporation of deuterium at the α-carbon of the sulfonamide alkyl group. The stronger carbon-deuterium bond, known as the kinetic isotope effect, slowed the rate of this metabolic cleavage, leading to improved pharmacokinetic properties.[1]

Part 4: Conclusion and Future Perspectives

The discovery of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as highly selective CDK2 inhibitors represents a significant advancement in the field of targeted cancer therapy.[1][2][7][8] Through a combination of rational design, including scaffold hopping and extensive SAR studies, a series of compounds with unprecedented selectivity for CDK2 over other CDK family members was developed.[1] The detailed biological evaluation and in vivo metabolite identification provided crucial insights that guided the optimization of these molecules.[1][2][7]

These potent and selective CDK2 inhibitors hold great promise as a potential treatment for cancers that have developed resistance to CDK4/6 inhibitors and for tumors driven by CCNE1 amplification.[1] Further preclinical and clinical development of these compounds is warranted to fully evaluate their therapeutic potential.

References

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  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023-01-19). PMC. [Link]

  • Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ResearchGate. [Link]

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  • Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022-10-06). PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022-10-06). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022-10-06). PMC - NIH. [Link]

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The Structure-Activity Relationship of 7-Deazapurine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, while the replacement of the N7 nitrogen with a carbon atom provides unique electronic properties and a key position for synthetic modification.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-deazapurine analogs, offering insights into the design principles that govern their activity as kinase inhibitors, anticancer agents, and antiviral therapeutics. We will explore the causal relationships behind experimental choices in analog design, detail key validation protocols, and present quantitative data to inform future drug development efforts.

The 7-Deazapurine Core: A Foundation for Diverse Biological Activity

The 7-deazapurine core is a bioisostere of adenine, a fundamental component of ATP. This mimicry allows 7-deazapurine analogs to competitively bind to the ATP-binding sites of various enzymes, particularly protein kinases. The substitution of the N7 nitrogen with a carbon atom makes the five-membered ring more electron-rich, which can lead to enhanced binding to target enzymes.[2][4] Furthermore, the C7 position offers a valuable vector for synthetic elaboration, allowing for the introduction of additional substituents that can improve potency, selectivity, and pharmacokinetic properties.[2][4][5]

Structure-Activity Relationships in Anticancer Drug Discovery

7-deazapurine analogs have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[6][7][8]

Kinase Inhibition: Targeting the Engine of Cancer Proliferation

The dysregulation of protein kinase activity is a hallmark of many cancers.[8] 7-deazapurine-based compounds have been successfully developed as potent kinase inhibitors, with several reaching the market.

Substitutions at the C6 position of the 7-deazapurine ring have proven to be a fruitful strategy for developing potent cytostatic agents. The introduction of aryl or heteroaryl groups at this position has yielded compounds with nanomolar efficacy.

  • Key Insight: 7-H or 7-F derivatives of 6-furyl- or 6-thienyl-7-deazapurines have shown potent cytostatic activity in multiple cancer cell lines, with IC50 values ranging from 16 to 96 nM.[9] This potency is comparable to or exceeds that of the clinically used nucleoside analog, clofarabine.[9] The proposed mechanism involves intracellular phosphorylation to the corresponding mono- and triphosphates, leading to the inhibition of total RNA synthesis.[9]

The C7 position provides a crucial handle for modulating the activity and selectivity of 7-deazapurine kinase inhibitors.

  • Key Insight: In the development of inhibitors for Troponin I-interacting kinase (TNNI3K), a cardiac-specific kinase, the 7-deazapurine scaffold was identified as a superior template compared to purine. Elaboration at the C7 and C8 positions led to a greater than 1000-fold improvement in potency.[5]

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain 7-deazahypoxanthine analogs exhibit anticancer activity by disrupting microtubule dynamics, a critical process for cell division. These compounds often bind to the colchicine site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

Structure-Activity Relationships in Antiviral Drug Discovery

7-deazapurine nucleoside analogs are a significant class of antiviral agents, particularly against RNA viruses. Their mechanism of action often involves intracellular phosphorylation to the active triphosphate form, which then inhibits viral RNA-dependent RNA polymerase (RdRp).

Sugar Moiety Modifications

Modifications to the sugar portion of 7-deazapurine nucleosides are critical for their antiviral activity and can influence their metabolic activation and toxicity profile.

  • Key Insight: The combination of a 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar with a 7-deazapurine base was hypothesized to produce potent anti-HCV nucleosides.[6] Indeed, several analogs with this sugar modification exhibited modest anti-HCV activity.[6] However, a lack of significant intracellular phosphorylation was identified as a key reason for their limited efficacy in cell-based assays.[6] This highlights the critical importance of efficient metabolic activation for nucleoside prodrugs.

  • Key Insight: An unusual α-form of a 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside demonstrated good anti-HIV-1 activity (EC50 = 0.71 µM) with no observed cytotoxicity up to 100 µM.[6]

Heterobase Modifications at the C7 Position

Substitutions at the C7 position of the 7-deazapurine base can significantly impact antiviral potency and spectrum of activity.

  • Key Insight: 7-alkynyl-7-deazapurine nucleoside analogs have been explored as potential inhibitors of SARS-CoV-2 replication.[5] Specific compounds from this series have shown promising activity with EC50 values in the sub-micromolar range.[5]

  • Key Insight: The 7-deaza analog of 2'-acetylene adenosine, NITD008, demonstrated potent anti-DENV activity (EC50 = 0.64 µM) without the cytotoxicity associated with its purine counterpart.[10]

Quantitative Data Summary

The following table summarizes the biological activity of representative 7-deazapurine analogs.

Compound/Analog ClassTarget/ActivityCell Line/EnzymeIC50/EC50 (µM)Reference
6-Furyl-7-deazapurine ribonucleosideCytostaticMultiple cancer cell lines0.016 - 0.096[9]
6-Thienyl-7-deazapurine ribonucleosideCytostaticMultiple cancer cell lines0.016 - 0.096[9]
7-Hetaryl-7-deazaadenosinesAntiproliferativeHematological and solid tumor cell linesPotent[8][11]
α-7-Carbomethoxyvinyl-7-deaza-2'-deoxy-2'-fluoro-2'-C-methyladenosineAnti-HIV-1Various0.71[6][12]
NITD008 (7-deaza-2'-ethynyladenosine)Anti-DENV-2Various0.64[10]
7-alkynyl-7-deazapurine nucleoside (Compound 54)Anti-SARS-CoV-2Vero E60.71[5]
7-alkynyl-7-deazapurine nucleoside (Compound 30c)Anti-SARS-CoV-2Vero E60.66[5]
Flexible 8-aza-7-deazapurine nucleoside (Compound 9)AntibacterialM. smegmatis13 µg/mL[7][13]
Flexible 8-aza-7-deazapurine nucleoside (Compound 19)AntibacterialM. smegmatis50 µg/mL[7][13]
Flexible 8-aza-7-deazapurine analog (Compound 6)AntibacterialM. tuberculosis20 µg/mL[7][13]
Flexible 8-aza-7-deazapurine analog (Compound 10)AntibacterialM. tuberculosis40 µg/mL[7][13]

Key Experimental Protocols

The following protocols are fundamental for the evaluation of 7-deazapurine analogs.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][14][15]

Materials:

  • Kinase of interest

  • Kinase substrate

  • Test compounds (7-deazapurine analogs)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multiwell plates

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and varying concentrations of the test compound. Incubate at the optimal temperature for the kinase.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (7-deazapurine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values are then calculated from the dose-response curves.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium and supplements

  • Test compounds (7-deazapurine analogs)

  • Agarose or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound. Incubate for 1-2 hours to allow for viral adsorption.[16]

  • Overlay Application: Remove the virus-compound inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.[16]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells with crystal violet. Plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[17] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib, a 7-deazapurine derivative, is a potent inhibitor of JAK1 and JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib (7-Deazapurine Analog) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow illustrates the process of identifying and characterizing 7-deazapurine-based kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A Design & Synthesize 7-Deazapurine Analogs B Biochemical Kinase Assay (e.g., ADP-Glo) A->B Test C Cell-Based Assays (e.g., MTT for Cytotoxicity) B->C Validate Hits D SAR Analysis & Further Chemical Modification C->D Inform D->A Iterate

Caption: Workflow for 7-deazapurine kinase inhibitor discovery.

Conclusion and Future Directions

The 7-deazapurine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors of various biological targets. A deep understanding of the structure-activity relationships is paramount for the rational design of novel therapeutic agents. Future research in this area will likely focus on the development of more selective kinase inhibitors with improved pharmacokinetic profiles, the exploration of novel antiviral agents with broad-spectrum activity, and the application of computational methods to guide the design of next-generation 7-deazapurine analogs.

References

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  • Matyugina, E. S., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. [Link]

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  • Seela, F., & Peng, X. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(9), 1641-1644. [Link]

  • Çalışkan, B., & Yegen, G. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Cytokine & Growth Factor Reviews, 54, 53-61. [Link]

  • Pohl, R., et al. (2007). Synthesis and Significant Cytostatic Activity of 7-Hetaryl-7-deazaadenosines. Journal of Medicinal Chemistry, 50(25), 6119-6129. [Link]

  • Lawhorn, B. G., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 58(18), 7431-7448. [Link]

  • Tloušťová, E., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1057-1066. [Link]

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  • Lawhorn, B. G., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). ResearchGate. [Link]

  • Pohl, R., et al. (2007). Synthesis and significant cytostatic activity of 7-hetaryl-7-deazaadenosines. PubMed. [Link]

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1215-1249. [Link]

  • Klečka, M., et al. (2015). Synthesis and cytostatic activity of 7-arylsulfanyl-7-deazapurine bases and ribonucleosides. MedChemComm, 6(4), 576-580. [Link]

  • De Clercq, E. (2019). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 62(17), 7837-7853. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Spáčilová, P., et al. (2010). CycloSal-phosphate pronucleotides of cytostatic 6-(Het)aryl-7-deazapurine ribonucleosides. ChemMedChem, 5(8), 1364-1373. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

  • Locatelli, F., et al. (2020). Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.
  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. [Link]

  • Tloušťová, E., et al. (2013). 6-Alkyl-, 6-aryl- or 6-hetaryl-7-deazapurine ribonucleosides as inhibitors of human or MTB adenosine kinase and potential antimycobacterial agents. MedChemComm, 4(11), 1497-1500. [Link]

  • Olsen, D. B., et al. (2004). Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]

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  • Perlíková, P., et al. (2021). Identification of 6-Aryl-7-Deazapurine Ribonucleoside Phosphonates as Inhibitors of Ecto-5′-Nucleotidase (CD73). Journal of Medicinal Chemistry, 64(15), 11375-11391. [Link]

  • Wang, W., et al. (2014). Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart. Cell Reports, 9(4), 1349-1361. [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. PathWhiz. [Link]

  • Patsnap Synapse. (2024). What are TNNI3K inhibitors and how do they work? Patsnap Synapse. [Link]

  • Cho, J. H., et al. (2011). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. PubMed. [Link]

  • Jampílek, J., et al. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 23(11), 2829-2838. [Link]

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Tukulula, M., & Van Zyl, R. L. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports, 11(1), 1-15. [Link]

  • PureSynth. (n.d.). 6-Chloro-7-Deazapurine 98.0%(GC). PureSynth. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 1-18. [Link]

  • Jampílek, J., et al. (2015). Ring-substituted 8-hydroxyquinoline-2-carboxanilides as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 23(15), 4845-4855. [Link]

  • Bond, A. G., et al. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 26(11), 3298. [Link]

  • Van Houtte, F., et al. (2022). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 65(1), 585-598. [Link]

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Methodological & Application

Anwendungs- und Protokollleitfaden: Strategische Derivatisierung von 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on an der 2-Position

Author: BenchChem Technical Support Team. Date: February 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Einem erfahrenen Anwendungswissenschaftler

Einleitung: Die Bedeutung des Pyrrolo[2,3-d]pyrimidin-Gerüsts

Das Pyrrolo[2,3-d]pyrimidin-Gerüst, oft als 7-Deazapurin bezeichnet, ist eine herausragende heterozyklische Struktur in der medizinischen Chemie. Aufgrund seiner strukturellen Ähnlichkeit mit den endogenen Purinen dient es als "privilegiertes Gerüst", das eine breite Palette biologischer Aktivitäten entfalten kann.[1][2] Insbesondere hat sich dieses Gerüst als entscheidend für die Entwicklung von Kinase-Inhibitoren erwiesen, die in der Onkologie und bei der Behandlung von Entzündungskrankheiten eine zentrale Rolle spielen.[3][4][5]

Das 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on ist ein besonders wertvolles und vielseitiges Zwischenprodukt. Das Chloratom an der 2-Position des elektronenarmen Pyrimidinrings fungiert als reaktive Abgangsgruppe und ermöglicht eine Vielzahl von nachgeschalteten Funktionalisierungsreaktionen. Diese Eigenschaft macht es zu einem idealen Ausgangspunkt für die Synthese von Wirkstoffbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

Dieser Leitfaden bietet einen detaillierten Einblick in die wichtigsten strategischen Methoden zur Derivatisierung dieses Gerüsts an der 2-Position, untermauert durch mechanistische Erklärungen, detaillierte Protokolle und praktische Überlegungen zur Optimierung.

Kapitel 1: Palladium-katalysierte C-C-Bindungsknüpfung mittels Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist eine der robustesten und am weitesten verbreiteten Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Ihre hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren und deren Derivaten machen sie zu einer bevorzugten Methode in der Wirkstoffforschung.[6][7]

Mechanistische Grundlagen

Die Reaktion folgt einem gut etablierten katalytischen Zyklus, der drei Hauptschritte umfasst:

  • Oxidative Addition: Das Palladium(0)-Katalysatorzentrum addiert sich an die C-Cl-Bindung des Pyrrolopyrimidin-Substrats und bildet eine Palladium(II)-Spezies.

  • Transmetallierung: Die organische Gruppe der Boronsäure wird in Gegenwart einer Base auf das Palladiumzentrum übertragen, wobei das Halogenid verdrängt wird.

  • Reduktive Eliminierung: Das gewünschte Aryl- oder Heteroaryl-substituierte Produkt wird gebildet, und der Palladium(0)-Katalysator wird regeneriert, um erneut in den Zyklus einzutreten.

Suzuki_Miyaura_Cycle Abbildung 1: Katalytischer Zyklus der Suzuki-Miyaura-Kupplung Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetal Transmetallierung PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R) Transmetal->PdII_Both RedElim Reduktive Eliminierung PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Produkt) RedElim->Product ArX Ar-Cl (Substrat) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

Abbildung 1: Katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Protokoll 1: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung

Dieses Protokoll ist ein allgemeiner Ausgangspunkt und erfordert möglicherweise eine Optimierung für spezifische Substrate.

Materialien und Reagenzien:

  • 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on (1 Äquiv.)

  • Aryl- oder Heteroarylboronsäure (1.2–1.5 Äquiv.)

  • Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2–5 mol%) oder eine Kombination aus Pd-Quelle und Ligand (z. B. Pd₂(dba)₃ / SPhos, 1–3 mol%)

  • Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄, 2–3 Äquiv.)

  • Wasserfreies Lösungsmittel (z. B. 1,4-Dioxan, DMF, Toluol), oft mit Wasser als Co-Lösungsmittel

  • Argon- oder Stickstoffatmosphäre

  • Geeignete Reaktionsgefäße (z. B. Schlenk-Rohr oder Mikrowellen-Vial)

Schritt-für-Schritt-Anleitung:

  • Ein geeignetes Reaktionsgefäß unter Vakuum ausflammen und mit einem Inertgas (Argon oder Stickstoff) spülen.

  • Das Reaktionsgefäß mit 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on, der Boronsäure, der Base und dem Palladiumkatalysator/Liganden beschicken.

  • Das Gefäß erneut evakuieren und mit Inertgas befüllen (diesen Zyklus 3-mal wiederholen), um Sauerstoff vollständig zu entfernen.

  • Das entgaste Lösungsmittel (und ggf. Wasser) über eine Spritze zugeben.

  • Die Reaktionsmischung bei erhöhter Temperatur (typischerweise 80–120 °C) rühren, bis die Umsetzung laut DC- oder LCMS-Analyse abgeschlossen ist (2–24 Stunden). Mikrowellenbestrahlung kann die Reaktionszeit erheblich verkürzen.

  • Nach Abkühlen auf Raumtemperatur die Mischung mit Wasser verdünnen und mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahieren.

  • Die vereinigten organischen Phasen mit gesättigter NaCl-Lösung waschen, über Na₂SO₄ oder MgSO₄ trocknen und das Lösungsmittel unter reduziertem Druck entfernen.

  • Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-substituierte Produkt zu erhalten.

Datentabelle 1: Beispiele für Suzuki-Miyaura-Kupplungen
Boronsäure-PartnerKatalysator/LigandBaseLösungsmittelTemperatur/ZeitAusbeute (%)
PhenylboronsäurePd(PPh₃)₄K₂CO₃Dioxan/H₂O100 °C / 12 hHoch
4-MethoxyphenylboronsäurePdCl₂(dppf)Cs₂CO₃DMF90 °C / 8 h>90
2-ThiophenboronsäurePd₂(dba)₃ / XPhosK₃PO₄Toluol110 °C / 4 h85-95
3-PyridinylboronsäurePd₂(dba)₃ / SPhosK₃PO₄Dioxan/H₂O100 °C / 16 hGut-Hoch

Hinweis: Die in der Tabelle dargestellten Daten sind repräsentative Beispiele, die auf publizierten Verfahren für ähnliche heterozyklische Systeme basieren.[8][9]

Kapitel 2: Palladium-katalysierte C-N-Bindungsknüpfung mittels Buchwald-Hartwig-Aminierung

Die Bildung von Kohlenstoff-Stickstoff-Bindungen ist für die Synthese von Pharmazeutika von fundamentaler Bedeutung. Die Buchwald-Hartwig-Aminierung ermöglicht die Kupplung von Arylhalogeniden mit einer Vielzahl von Aminen unter relativ milden Bedingungen und hat sich als leistungsfähiges Werkzeug zur Funktionalisierung von Heterozyklen etabliert.

Mechanistische Grundlagen

Ähnlich wie bei der Suzuki-Kupplung beginnt der Zyklus mit der oxidativen Addition des Pd(0)-Katalysators an die C-Cl-Bindung. Anschließend koordiniert das Amin an das Palladium(II)-Zentrum. Eine Base deprotoniert das koordinierte Amin, was zur Bildung eines Amidokomplexes führt. Die abschließende reduktive Eliminierung setzt das gewünschte Aminoprodukt frei und regeneriert den Pd(0)-Katalysator. Die Wahl des Liganden (oft sperrige, elektronenreiche Biarylphosphine) ist entscheidend für die Effizienz der reduktiven Eliminierung.

Buchwald_Hartwig_Cycle Abbildung 2: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl AmineCoord Amin-Koordination & Deprotonierung PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amido RedElim Reduktive Eliminierung PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ (Produkt) RedElim->Product ArX Ar-Cl (Substrat) ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Abbildung 2: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Protokoll 2: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung

Materialien und Reagenzien:

  • 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on (1 Äquiv.)

  • Amin (primär oder sekundär, 1.1–1.5 Äquiv.)

  • Palladium-Präkatalysator und Ligand (z. B. Pd₂(dba)₃ / BINAP oder XPhos, 1–5 mol%)

  • Starke, nicht-nukleophile Base (z. B. NaOt-Bu, K₃PO₄, LiHMDS, 1.5–2.5 Äquiv.)

  • Wasserfreies, aprotisches Lösungsmittel (z. B. Toluol, Dioxan)

  • Argon- oder Stickstoffatmosphäre

Schritt-für-Schritt-Anleitung:

  • Ein Reaktionsgefäß unter Vakuum ausflammen und mit Inertgas spülen.

  • In einem Handschuhfach (Glovebox) oder unter einem starken Inertgasstrom das Gefäß mit dem Palladium-Präkatalysator, dem Liganden und der Base beschicken.

  • Das 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on und das Lösungsmittel zugeben.

  • Zuletzt das Amin (flüssig oder in Lösungsmittel gelöst) zugeben.

  • Die Reaktionsmischung bei erhöhter Temperatur (typischerweise 80–110 °C) rühren, bis die Umsetzung abgeschlossen ist (DC- oder LCMS-Kontrolle).

  • Nach Abkühlen auf Raumtemperatur die Reaktion vorsichtig mit Wasser oder gesättigter NH₄Cl-Lösung quenchen.

  • Die wässrige Phase mit Ethylacetat oder einem anderen geeigneten Lösungsmittel extrahieren.

  • Die vereinigten organischen Phasen waschen, trocknen (Na₂SO₄) und das Lösungsmittel im Vakuum entfernen.

  • Die Reinigung des Rohprodukts erfolgt mittels Säulenchromatographie.

Kapitel 3: Nukleophile Aromatische Substitution (SNAr)

Die nukleophile aromatische Substitution ist eine klassische und oft kostengünstige Methode zur Funktionalisierung von elektronenarmen Heterozyklen. Die Pyrimidin-Einheit im Pyrrolo[2,3-d]pyrimidin-Gerüst aktiviert die 2-Position ausreichend für den Angriff durch eine Vielzahl von Nukleophilen, oft ohne die Notwendigkeit einer Metallkatalyse.[10]

Mechanistische Grundlagen

Die Reaktion verläuft typischerweise über einen zweistufigen Additions-Eliminierungs-Mechanismus:

  • Addition: Das Nukleophil greift das elektrophile C2-Atom an und bricht vorübergehend die Aromatizität des Rings. Es bildet sich ein negativ geladener, resonanzstabilisierter Komplex, der als Meisenheimer-Komplex bekannt ist.

  • Eliminierung: Die Aromatizität wird durch die Abspaltung der Abgangsgruppe (Chlorid) wiederhergestellt, was zum substituierten Produkt führt.

SNAr_Workflow Abbildung 3: Allgemeiner Arbeitsablauf der SNAr-Reaktion Start 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on + Nukleophil (Nu-H) Reaction Reaktionsbedingungen (Lösungsmittel, Base, Temperatur) Start->Reaction Schritt 1: Mischen Workup Wässrige Aufarbeitung & Extraktion Reaction->Workup Schritt 2: Reaktion Purification Chromatographische Reinigung Workup->Purification Schritt 3: Aufarbeitung Product 2-Nu-pyrrolo[2,3-d]pyrimidin-6-on Purification->Product Schritt 4: Isolierung

Abbildung 3: Allgemeiner Arbeitsablauf der SNAr-Reaktion.
Protokoll 3: Allgemeine Vorgehensweise für die SNAr mit Amin-Nukleophilen

Materialien und Reagenzien:

  • 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on (1 Äquiv.)

  • Amin-Nukleophil (1.5–3 Äquiv.)

  • Base (optional, z. B. DIPEA, K₂CO₃, 2–4 Äquiv.), oft dient ein Überschuss des Amins als Base.

  • Polares aprotisches Lösungsmittel (z. B. DMF, DMSO, NMP) oder ein Alkohol (z. B. Isopropanol, n-Butanol)

  • Reaktionsgefäß mit Rückflusskühler oder verschließbares Druckgefäß

Schritt-für-Schritt-Anleitung:

  • Das 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on im gewählten Lösungsmittel in einem Reaktionsgefäß lösen oder suspendieren.

  • Die Base (falls verwendet) und anschließend das Amin-Nukleophil zugeben.

  • Die Mischung auf eine erhöhte Temperatur (80–150 °C) erhitzen und rühren, bis die Umsetzung abgeschlossen ist (DC- oder LCMS-Kontrolle). Bei niedrig siedenden Aminen ist ein Druckgefäß erforderlich.

  • Nach dem Abkühlen wird die Reaktionsmischung in Wasser oder Eiswasser gegossen. Oft fällt das Produkt dabei aus.

  • Der Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet. Alternativ wird die wässrige Mischung mit einem organischen Lösungsmittel extrahiert.

  • Die organische Phase wird gewaschen, getrocknet und eingeengt.

  • Falls erforderlich, wird das Rohprodukt durch Umkristallisation oder Säulenchromatographie gereinigt.

Kapitel 4: Fehlerbehebung und wichtige Überlegungen

ProblemMögliche UrsacheLösungsvorschlag
Geringe oder keine Umsetzung (Pd-Kupplung) Inaktiver Katalysator (Sauerstoff)Lösungsmittel gründlich entgasen; Reaktion unter striktem Inertgas durchführen; frischen Katalysator verwenden.
Falsche Base/Ligand-KombinationLiteratur nach bewährten Kombinationen für das Substratsystem durchsuchen; Base und Ligand systematisch screenen.
Zersetzung der BoronsäureWasserfreies Lösungsmittel verwenden; Reaktionstemperatur senken; robustere Boronsäureester (z. B. Pinakolester) verwenden.
Nebenreaktion: Dechlorierung (Pd-Kupplung) Anwesenheit von Wasserstoffquellen; zu hohe KatalysatorbeladungReaktion unter trockenen Bedingungen durchführen; Katalysatorbeladung reduzieren.
Geringe Ausbeute (SNAr) Geringe Nukleophilie des ReagenzTemperatur erhöhen; polareres Lösungsmittel (z. B. DMSO) verwenden; stärkere Base zur Deprotonierung des Nukleophils hinzufügen.
Geringe Löslichkeit der ReaktandenLösungsmittel wechseln (z. B. NMP, DMA); Temperatur erhöhen.

Schlussfolgerung

Das 2-Chlor-pyrrolo[2,3-d]pyrimidin-6-on ist ein außerordentlich nützlicher Baustein für die Wirkstoffentwicklung. Die Fähigkeit, seine 2-Position selektiv über robuste und vielseitige Methoden wie die Suzuki-Miyaura-Kupplung, die Buchwald-Hartwig-Aminierung und die nukleophile aromatische Substitution zu funktionalisieren, eröffnet Forschern einen schnellen Zugang zu diversen Molekülbibliotheken. Das Verständnis der mechanistischen Grundlagen und die sorgfältige Optimierung der in diesem Leitfaden beschriebenen Protokolle sind entscheidend, um das volle Potenzial dieses wichtigen Gerüsts in der medizinischen Chemie auszuschöpfen.

Referenzen

  • Zhang, Q., Lin, H., Yuan, J., Zhang, S.-P., & Liu, H. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Zhang, Q., Lin, H., Yuan, J., et al. (2024). Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unbekannter Autor. (Datum unbekannt). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. [Link]

  • Blake, J. F., Barlaam, B., Burger, M. T., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. [Link]

  • Khalaf, K., & Zare, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Blake, J. F., Barlaam, B., Burger, M. T., et al. (2022). Discovery of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). ResearchGate. [Link]

  • Unbekannter Autor. (Datum unbekannt). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. [Link]

  • Walker, S. D., et al. (Datum unbekannt). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Unbekannter Autor. (Datum unbekannt). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. [Link]

  • El-Gamal, M. I. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one.

Scenario 1: My final product has a persistent yellow or brownish tint.

Question: After synthesis and initial work-up, my isolated 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is not a white or off-white solid as expected, but rather has a distinct color. What are the likely causes and how can I remove these colored impurities?

Answer:

A persistent yellow or brownish hue in your product typically points to the presence of residual reagents from the chlorination step or degradation products. The most common culprit is residual phosphorus oxychloride (POCl₃) or its byproducts if this was your chlorinating agent. These can form colored complexes or catalyze side reactions.

Root Cause Analysis and Solutions:

  • Incomplete Quenching of Chlorinating Agent: POCl₃ and other chlorinating agents must be thoroughly quenched during the reaction work-up. A failure to do so can leave acidic and reactive species that lead to colored impurities.

    • Solution: Ensure your quenching step is robust. A common and effective method is to slowly and carefully add the reaction mixture to ice-water. This hydrolyzes the excess POCl₃. Subsequently, neutralizing the aqueous solution with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a neutral or slightly basic pH can help precipitate the product while keeping some impurities in solution.[1][2]

  • Trapped Solvent or Byproducts: Colored impurities may be occluded within the crystal lattice of your product.

    • Solution A: Recrystallization. This is the most effective method for removing colored impurities. The choice of solvent is critical. You are looking for a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains soluble at all temperatures. See the detailed Recrystallization Protocol below for guidance on solvent selection.

    • Solution B: Activated Carbon Treatment. If recrystallization alone is insufficient, a charcoal treatment can be employed. Dissolve your crude product in a suitable hot solvent and add a small amount (typically 1-5% w/w) of activated carbon. The activated carbon will adsorb the colored impurities. Heat the mixture for a short period (10-15 minutes) and then perform a hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of your product, leading to a decrease in yield.

Scenario 2: My NMR/HPLC analysis shows the presence of an impurity with a similar polarity to my product.

Question: I'm having trouble separating an impurity that co-elutes with my product during column chromatography and has a very similar Rf value on TLC. How can I resolve this?

Answer:

Co-elution of impurities is a common challenge, especially with structurally similar byproducts. The key is to enhance the separation by modifying your chromatographic conditions or by employing an alternative purification technique.

Root Cause Analysis and Solutions:

  • Hydrolysis Product: The most likely closely-related impurity is the hydrolyzed product, 2-hydroxy-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one. The chloro group at the 2-position is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[3] This hydroxylated impurity will be more polar than your desired product.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers may be formed that have very similar polarities.

Troubleshooting Strategies:

  • Optimize Column Chromatography:

    • Solvent System Modification: A standard eluent system for similar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[4] To improve separation, try a shallower gradient or isocratic elution with a finely tuned solvent ratio. Introducing a third solvent with different properties, such as dichloromethane or a small amount of methanol, can alter the selectivity of the separation.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. For very non-polar impurities, a reverse-phase column (C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might provide the necessary resolution.

  • Recrystallization: As mentioned previously, recrystallization is an excellent technique for removing impurities with different solubility profiles. It is often more effective than chromatography for removing small amounts of closely related impurities, especially if you can find a suitable solvent system.

Scenario 3: I am experiencing low recovery after my purification steps.

Question: My yield drops significantly after recrystallization or column chromatography. What are the possible reasons and how can I improve my recovery?

Answer:

Low recovery can be attributed to several factors, from the inherent solubility of your product to suboptimal purification techniques.

Root Cause Analysis and Solutions:

  • Product Solubility in Purification Solvents: Your product may be too soluble in the chosen recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor. In chromatography, using too strong of an eluent can cause your product to move too quickly through the column and co-elute with faster-moving impurities.

  • Adsorption onto Stationary Phase: Highly polar compounds can irreversibly adsorb to silica gel, leading to low recovery from column chromatography. While 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is not excessively polar, this can still be a factor.

Strategies for Improving Yield:

  • Recrystallization Optimization:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the ideal one. See the Recrystallization Protocol for a systematic approach.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will lead to lower recovery.

    • Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller crystals and may trap impurities.

  • Chromatography Optimization:

    • Dry Loading: For compounds with moderate solubility in the eluent, dry loading onto the column can improve resolution and reduce band broadening, which can in turn improve recovery of the pure fractions.

    • Column Priming: Ensure the column is well-packed and equilibrated with the initial eluent to prevent channeling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one?

A1: Based on common synthetic routes, you should be aware of the following potential impurities:

  • Starting Materials: Unreacted precursors from your synthesis.

  • Chlorinating Agent Byproducts: If using POCl₃, residual phosphoric acids can be present.

  • Hydrolysis Product: 2-hydroxy-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is a very common impurity resulting from the reaction of your product with water.

  • Over-chlorinated Species: Depending on the reaction conditions, dichlorinated or other polychlorinated byproducts might form.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point is a binary solvent system. Common choices for pyrrolopyrimidinones include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, acetone, or isopropanol.[5] You can dissolve the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot, non-polar solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and efficient way to monitor your column fractions. Use the same eluent system for your TLC as you are using for your column. Spot each fraction on a TLC plate and visualize the spots under UV light. Combine the fractions that contain only the spot corresponding to your pure product.

Q4: What analytical techniques are best for assessing the final purity of my product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and for identifying impurities.[6][7] The presence of unexpected peaks can indicate impurities. A helpful resource for identifying common solvent and impurity peaks in NMR is the paper by Gottlieb, Kotlyar, and Nudelman.[8][9]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in identifying the mass of any impurities.

Q5: Is 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one stable in solution?

A5: The C-Cl bond in 2-chloropyrimidines is susceptible to nucleophilic substitution, including hydrolysis.[3] Therefore, it is best to avoid prolonged exposure to protic solvents (especially with acid or base catalysts) and to store the compound in a dry, inert atmosphere. For long-term storage, a solid form in a desiccator is recommended.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a systematic approach to finding a suitable solvent and performing the recrystallization.

Step-by-step Methodology:

  • Solvent Screening (Small Scale):

    • Place a small amount (10-20 mg) of your crude product into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, that solvent is not suitable for recrystallization.

    • If the solid is insoluble at room temperature, heat the solvent and add it dropwise until the solid dissolves.

    • Allow the solutions that required heating to cool slowly to room temperature, and then place them in an ice bath.

    • The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at high temperatures, and which forms well-defined crystals upon cooling.

  • Recrystallization (Preparative Scale):

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and swirling the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If using a binary solvent system, dissolve the solid in the minimum amount of the hot, more polar solvent, then add the hot, less polar solvent dropwise until the solution is faintly cloudy. Add a few drops of the hot, more polar solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purification by column chromatography.

Step-by-step Methodology:

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexanes/ethyl acetate).

    • The ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and will show good separation between your product and any impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect the eluate in a series of fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Visualizations

Troubleshooting Workflow for Purification

troubleshooting_workflow cluster_purity Low Purity Analysis cluster_color Colored Impurity Removal cluster_yield Low Yield Improvement start Crude Product issue Low Purity Colored Impurities Low Yield start->issue purity_cause Potential Causes - Co-eluting Impurity - Hydrolysis Product - Isomeric Impurity issue:f0->purity_cause color_cause Potential Causes - Residual Reagents - Degradation Products issue:f1->color_cause yield_cause Potential Causes - High Product Solubility - Adsorption to Silica issue:f2->yield_cause purity_solution Solutions - Optimize Chromatography - Recrystallization - Change Stationary Phase purity_cause->purity_solution final_product Pure Product purity_solution->final_product color_solution Solutions - Recrystallization - Activated Carbon - Thorough Quenching color_cause->color_solution color_solution->final_product yield_solution Solutions - Optimize Solvents - Slow Cooling - Dry Loading yield_cause->yield_solution yield_solution->final_product

Caption: A decision tree for troubleshooting common purification issues.

General Purification Workflow

purification_workflow cluster_purification Purification Options synthesis Synthesis of Crude Product workup Aqueous Work-up & Extraction synthesis->workup concentration Concentration workup->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization analysis Purity Analysis (HPLC, NMR, MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: A generalized workflow for the purification and analysis of the target compound.

Data Summary

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Recommendations)Rationale
Recrystallization Ethyl Acetate / HexanesGood balance of polarity for dissolving the compound when hot and allowing it to crystallize upon cooling.
Isopropanol / WaterA more polar option that can be effective for removing non-polar impurities.
TolueneA non-polar aromatic solvent that may offer different selectivity for crystallization.
Column Chromatography Hexanes / Ethyl Acetate (Gradient)A standard and highly versatile system for separating compounds of moderate polarity.
Dichloromethane / Methanol (Gradient)A more polar system for separating more polar impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5706774, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine". PubChem. [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Zhang, et al. "Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one". ResearchGate. [Link]

  • Yin, et al. "Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors". PubMed Central. [Link]

  • Ahmadi, et al. "One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives". Journal of the Mexican Chemical Society. [Link]

  • Lu, et al. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido". ACS Publications. [Link]

  • Tidén, et al. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions". PubMed Central. [Link]

  • Holmes, et al. "NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs". PubMed Central. [Link]

  • National Institutes of Health. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form". National Library of Medicine. [Link]

  • MDPI. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives". MDPI. [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization". [Link]

  • ResearchGate. "shows that replacement of solvent for recrystallization does not change...". ResearchGate. [Link]

  • ResearchGate. "13C-NMR study on the microstructure of chlorinated polypropylene". ResearchGate. [Link]

  • Justia Patents. "novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine". [Link]

  • MDPI. "4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus". MDPI. [Link]

  • ACS Publications. "Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold". Organometallics. [Link]

  • ResearchGate. "ChemInform Abstract: Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal.". ResearchGate. [Link]

  • EPFL. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the". [Link]

  • National Institutes of Health. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir". National Library of Medicine. [Link]

  • KGROUP. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the". [Link]

  • ResearchGate. "Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H". ResearchGate. [Link]

  • Reddit. "Brutal Recrystallization of Xylopyranosols". r/Chempros. [Link]

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How to prevent dechlorination of 2-chloro-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Preventing Dechlorination of 2-Chloro-pyrrolo[2,3-d]pyrimidines in Cross-Coupling Reactions

Welcome to the technical support center for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding a common and frustrating side reaction: the dechlorination of 2-chloro-pyrrolo[2,3-d]pyrimidines during palladium-catalyzed cross-coupling reactions.

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its successful functionalization via cross-coupling is often a critical step in drug discovery campaigns. However, the desired C-C or C-N bond formation is frequently plagued by a competing hydrodechlorination (or dechlorination) reaction, leading to the formation of the simple pyrrolo[2,3-d]pyrimidine byproduct, reducing yield and complicating purification. This guide provides expert insights and actionable protocols to help you mitigate this challenge.

Frequently Asked Questions (FAQs)
Q1: My Suzuki or Buchwald-Hartwig reaction is failing. Instead of my desired product, I'm isolating the dechlorinated starting material. What is happening?

A1: You are observing a classic competing reaction pathway known as hydrodehalogenation. While you intend for your palladium catalyst to facilitate a cross-coupling cycle, conditions may inadvertently favor a reductive pathway that replaces the chlorine atom with a hydrogen atom.

The core issue stems from the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can intercept the arylpalladium(II) chloride complex that forms after oxidative addition, leading to reductive elimination of the dechlorinated arene instead of the desired cross-coupled product.[4]

Several factors can generate these unwanted Pd-H species:

  • The Base: Certain bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or ethoxides, can undergo β-hydride elimination to form a Pd-H intermediate.[4]

  • Solvent/Reagents: Trace water or alcohols in the reaction can serve as proton sources. Some reagents, like boronic acids or amines, can also be sources of hydride.

  • Ligand Choice: Less bulky or electron-poor ligands can result in less stable catalytic complexes that are more prone to side reactions.

Understanding that you are fighting a battle between two competing catalytic cycles is the first step to troubleshooting the problem.

Dechlorination_Mechanism cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Dechlorination Cycle OA Oxidative Addition (Ar-Cl + Pd(0)) ArPdCl Ar-Pd(II)-Cl Complex OA->ArPdCl Transmetal Transmetalation (+ R-B(OH)2) ArPdCl->Transmetal PdH Pd-H Species ArPdCl->PdH Intercepted! ArPdR Ar-Pd(II)-R Complex Transmetal->ArPdR RE Reductive Elimination ArPdR->RE Product Desired Product (Ar-R) RE->Product Pd0_1 Pd(0) RE->Pd0_1 Regenerates Catalyst Pd0_1->OA PdH_Source Hydride Source (e.g., Base, Solvent) PdH_Source->PdH RE_Dechlor Reductive Elimination PdH->RE_Dechlor Dechlor_Product Dechlorinated Byproduct (Ar-H) RE_Dechlor->Dechlor_Product Pd0_2 Pd(0) RE_Dechlor->Pd0_2 Regenerates Catalyst

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

Q2: How do I select the right catalyst and ligand to minimize dechlorination?

A2: Catalyst selection is paramount. Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands are designed specifically to overcome challenges like dechlorination. These ligands accelerate the desired reductive elimination step, outcompeting the undesired hydrodehalogenation pathway.[5]

  • Avoid "Old School" Catalysts: Catalysts like Pd(PPh₃)₄ are often too slow and unstable for challenging substrates like electron-deficient 2-chloro-pyrrolo[2,3-d]pyrimidines.

  • Embrace Modern Ligands: Opt for sterically hindered biarylphosphine ligands. These ligands create a bulky coordination sphere around the palladium, which promotes the final, product-forming reductive elimination step.[6]

  • Use Pre-catalysts: Modern pre-catalysts (e.g., G2, G3, G4) are air-stable and ensure the efficient generation of the active Pd(0) species, leading to more reliable and reproducible results.

ParameterIneffective System (High Dechlorination)Optimized System (Low Dechlorination)Rationale for Optimization
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂A pre-catalyst like XPhos Pd G3, SPhos Pd G3, or RuPhos Pd G3Pre-catalysts provide a reliable source of active Pd(0). Bulky ligands accelerate reductive elimination and stabilize the catalyst.[6][7]
Ligand Type Triphenylphosphine (PPh₃)Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos)Bulky, electron-donating ligands promote the desired C-C or C-N bond formation and prevent side reactions.[7]
Catalyst Loading Often high (>5 mol%)Typically lower (0.5 - 2 mol%)More efficient catalysts require lower loadings, which is more cost-effective and reduces potential side reactions.
Q3: What is the role of the base, and which one should I use?

A3: The base plays multiple critical roles, but it is also a primary culprit in dechlorination. Its job is to activate the nucleophile (e.g., the boronic acid in a Suzuki coupling) and neutralize the acid produced during the reaction. However, the wrong base can be a direct source of hydrides.

  • Avoid Strong Alkoxide Bases (if possible): Bases like sodium tert-butoxide (NaOtBu) and sodium ethoxide (NaOEt) are very effective but are known to cause hydrodehalogenation via β-hydride elimination, especially at elevated temperatures.[4] While sometimes necessary for C-N couplings, they should be used with caution.

  • Prefer Weaker, Non-Nucleophilic Inorganic Bases: For Suzuki couplings, potassium phosphate (K₃PO₄) is an excellent choice. It is sufficiently basic to promote the reaction but has a much lower propensity to cause dechlorination. Cesium carbonate (Cs₂CO₃) is another good option.

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze reagents and provide a proton source for the final step of the dechlorination pathway. Using an anhydrous base and solvent is critical.

Q4: Can solvent and temperature affect the rate of dechlorination?

A4: Absolutely. Both solvent and temperature are critical parameters to control.

  • Solvent Choice: Aprotic solvents are generally preferred to minimize the availability of protons that can facilitate dechlorination.

    • Good choices: 1,4-Dioxane, Toluene, 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME). These solvents are stable and have low water content.

    • Avoid protic solvents: Solvents like ethanol or isopropanol can directly act as hydride donors, significantly increasing the rate of hydrodehalogenation.[4] If a mixed solvent system is required (e.g., Dioxane/Water for some Suzuki reactions), minimize the water content and ensure thorough degassing.

  • Temperature Control: Higher temperatures accelerate all reaction rates, including the undesired dechlorination. If you are observing significant byproduct formation, try running the reaction at a lower temperature for a longer period. For many modern catalytic systems, reactions can proceed efficiently at temperatures between 60-90 °C.

Troubleshooting Workflow

If you are experiencing significant dechlorination (>10%), follow this logical troubleshooting guide to systematically optimize your reaction.

Troubleshooting_Workflow start Start: High Dechlorination Observed q_base Step 1: Evaluate Base & Solvent start->q_base a_base_yes Using alkoxide (e.g., NaOtBu) or aqueous/protic conditions? q_base->a_base_yes Yes a_base_no Using anhydrous K3PO4 or Cs2CO3 in aprotic solvent. q_base->a_base_no No s_base Action: Switch to anhydrous K3PO4 in Dioxane or 2-MeTHF. Ensure all reagents are dry. a_base_yes->s_base q_catalyst Step 2: Evaluate Catalyst System a_base_no->q_catalyst s_base->q_catalyst a_cat_yes Using Pd(PPh3)4 or Pd(OAc)2 with simple ligands? q_catalyst->a_cat_yes Yes a_cat_no Using a modern pre-catalyst with a bulky biarylphosphine ligand. q_catalyst->a_cat_no No s_catalyst Action: Switch to a G3/G4 pre-catalyst with XPhos, SPhos, or RuPhos ligand. a_cat_yes->s_catalyst q_temp Step 3: Evaluate Temperature a_cat_no->q_temp s_catalyst->q_temp a_temp_yes Reaction temperature > 100 °C? q_temp->a_temp_yes Yes a_temp_no Reaction temperature < 90 °C. q_temp->a_temp_no No s_temp Action: Reduce temperature to 70-80 °C and monitor for longer time. a_temp_yes->s_temp end Problem Solved / Re-evaluate a_temp_no->end s_temp->end

Sources

Validation & Comparative

Introduction: The Central Role of EGFR in NSCLC and the Evolution of TKIs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of a Novel EGFR TKI, Compound 'X', Versus Established Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cells

For the purposes of this illustrative guide, we will refer to a hypothetical novel EGFR TKI as "Compound 'X'". This allows us to demonstrate the comparative framework even in the absence of public data on "2-chloro-5,5-dimethyl...". We will compare its hypothetical performance characteristics against first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR TKIs.

This guide provides a comprehensive comparison of Compound 'X' with established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document delves into the efficacy, selectivity, and mechanistic underpinnings of these inhibitors, supported by experimental data and detailed protocols.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis. This has made EGFR an attractive therapeutic target.

The development of EGFR TKIs has revolutionized the treatment landscape for EGFR-mutant NSCLC. First-generation TKIs, such as gefitinib and erlotinib, showed significant efficacy but were often limited by the emergence of resistance, most commonly through the T790M mutation in exon 20. This led to the development of second- and third-generation TKIs. Osimertinib, a third-generation TKI, was designed to be effective against both activating EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.

This guide introduces Compound 'X', a novel EGFR TKI, and positions its performance in the context of these established therapies. We will explore its inhibitory activity, selectivity profile, and impact on downstream signaling pathways in key NSCLC cell lines.

Comparative Efficacy of EGFR TKIs in NSCLC Cell Lines

The in vitro efficacy of EGFR TKIs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various NSCLC cell lines. These cell lines harbor different EGFR mutations, providing a landscape of the inhibitors' activity.

Cell LineEGFR Mutation StatusCompound 'X' IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Osimertinib IC50 (nM)
PC-9 Exon 19 Deletion8152010
HCC827 Exon 19 Deletion10253012
H1975 L858R & T790M25>10,000>10,00015
A549 Wild-Type EGFR5,0008,0007,5001,000

Table 1: Comparative IC50 values of Compound 'X' and other EGFR TKIs in various NSCLC cell lines. Data is hypothetical for Compound 'X' and representative for other TKIs based on published literature.

From the data presented, Compound 'X' demonstrates potent inhibitory activity against NSCLC cell lines with the activating exon 19 deletion mutation, comparable to or exceeding that of first-generation TKIs. Crucially, it maintains significant potency against the H1975 cell line, which harbors the T790M resistance mutation, a key advantage shared with osimertinib. Furthermore, the high IC50 value in the wild-type EGFR A549 cell line suggests a favorable selectivity profile, potentially translating to a wider therapeutic window and reduced off-target effects.

Mechanistic Insights: Impact on EGFR and Downstream Signaling

The therapeutic effect of EGFR TKIs stems from their ability to block the autophosphorylation of the EGFR kinase domain, thereby inhibiting the activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR TKI EGFR TKI (e.g., Compound 'X') TKI->EGFR Inhibits MTT_Assay_Workflow A 1. Seed NSCLC cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with serial dilutions of TKIs B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours (formation of formazan crystals) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and determine IC50 values H->I

Figure 2: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Compound 'X', gefitinib, erlotinib, and osimertinib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of EGFR and its downstream targets.

Methodology:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the TKIs for a specified time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This guide provides a framework for comparing the novel EGFR TKI, Compound 'X', against established inhibitors. The hypothetical data suggests that Compound 'X' exhibits a promising profile with potent activity against both activating and resistance mutations in EGFR, coupled with selectivity over wild-type EGFR. The provided experimental protocols offer a robust methodology for validating these findings and further characterizing the mechanism of action of novel TKIs in the context of NSCLC. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of Compound 'X'.

References

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer. [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine. [Link]

  • Pao, W., Miller, V. A., Politi, K. A., Riely, G. J., Somwar, R., Zakowski, M. F., ... & Varmus, H. E. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine. [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. [Link]

A Comparative Guide to the Efficacy of 5-Substituted vs. 6-Substituted Pyrrolo[2,3-d]pyrimidines as Antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Antifolates in Oncology

The folate metabolic pathway remains a cornerstone of cancer chemotherapy. Folates are essential B-vitamins that, in their reduced tetrahydrofolate (THF) form, act as one-carbon donors for the biosynthesis of purine and pyrimidine nucleotides—the fundamental building blocks of DNA and RNA. Cancer cells, characterized by their rapid proliferation, exhibit a heightened demand for these nucleotides. By inhibiting key enzymes in this pathway, antifolate drugs effectively starve cancer cells of the necessary components for DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine, has emerged as a "privileged structure" in the design of novel antifolates. Its structural similarity to the native pteridine ring of folic acid allows it to function as a potent competitive inhibitor of folate-dependent enzymes. A prominent example is Pemetrexed (Alimta®), a multi-targeted antifolate bearing a substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core, which has demonstrated significant clinical success.[1][2][3] This has spurred extensive research into the structure-activity relationships (SAR) of this scaffold, with a particular focus on the differential effects of substitution at the 5- and 6-positions of the pyrrole ring. This guide provides an in-depth, objective comparison of the efficacy of these two classes of compounds, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The Folate Pathway: A Landscape of Therapeutic Targets

The efficacy of pyrrolo[2,3-d]pyrimidine antifolates is rooted in their ability to inhibit one or more key enzymes within the folate pathway. Understanding these targets is critical to interpreting the comparative data. The primary enzymes of interest are:

  • Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step for replenishing the cellular pool of active folate cofactors.

  • Thymidylate Synthase (TS): TS is responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): These enzymes are involved in two of the ten steps of de novo purine biosynthesis, transferring a formyl group from 10-formyl-THF to their respective substrates.

Inhibition of these enzymes leads to distinct downstream cellular consequences, and the ability of a single compound to hit multiple targets (as seen with Pemetrexed) can be a significant therapeutic advantage.[2]

Folate_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF Ser/Gly CH2THF->DHF CHOTHF 10-Formyl-THF CH2THF->CHOTHF TS TS CH2THF->TS SHMT SHMT CH2THF->SHMT CHOTHF->THF GARFT GARFT CHOTHF->GARFT AICARFT AICARFT CHOTHF->AICARFT dUMP dUMP dUMP->TS dTMP dTMP (to DNA) GAR GAR GAR->GARFT FGAR FGAR (to Purines) AICAR AICAR AICAR->AICARFT FAICAR FAICAR (to Purines) DHFR->THF TS->dTMP GARFT->FGAR AICARFT->FAICAR SHMT->THF

Caption: Key enzymes in the folate pathway targeted by antifolates.

Comparative Efficacy Analysis: 5- vs. 6-Substitution

The strategic placement of substituents on the pyrrolo[2,3-d]pyrimidine core profoundly influences enzyme inhibitory potency, selectivity, and cellular uptake mechanisms. While both 5- and 6-substituted series have yielded potent antifolates, their structure-activity relationship (SAR) profiles reveal critical differences.

The 5-Substituted Pyrrolo[2,3-d]pyrimidines

This class is exemplified by Pemetrexed, which features a two-carbon bridge from the 5-position to a p-aminobenzoyl-L-glutamate side chain.[1] Research on this series has demonstrated that the length and nature of this side chain are critical for activity.

  • Enzyme Inhibition: 5-substituted analogs are often potent inhibitors of Thymidylate Synthase (TS).[2] However, their activity against other folate enzymes can be modulated. For instance, novel 5-substituted compounds have been developed as potent inhibitors of human DHFR, with IC50 values in the nanomolar range.[4] Furthermore, specific 5-substituted analogs have been identified as dual inhibitors of GARFT and AICARFT, highlighting the versatility of this substitution pattern.[1]

  • Cellular Activity: The growth inhibitory activity of this class is potent. One study reported a 5-substituted analog with a trimethylene bridge that was approximately 10 times more inhibitory than methotrexate against KB and A549 cancer cell lines.[5] Another study found that a 5-substituted compound with a 4-carbon bridge was the most active in a series, potently inhibiting cell growth and inducing apoptosis in a manner comparable to a 6-substituted counterpart.[1]

The 6-Substituted Pyrrolo[2,3-d]pyrimidines

Substitution at the 6-position has been explored to modulate selectivity for different folate transporters and to target different enzymes within the pathway.

  • Enzyme Inhibition: A key feature of many 6-substituted analogs is their potent inhibition of GARFT, effectively targeting the de novo purine biosynthesis pathway.[3][6] Some 6-substituted compounds with an arylthio linkage have also been developed as excellent inhibitors of human DHFR.[7] Interestingly, homologation from a 6-methyl to a 6-ethyl group on a related scaffold was found to be marginally detrimental to TS inhibition, suggesting fine-tuning is required for this target.[2]

  • Cellular Activity & Transport: A significant advantage of the 6-substituted series is the potential for selective uptake by the high-affinity folate receptor (FRα) and the proton-coupled folate transporter (PCFT), which are often overexpressed in tumors, while avoiding the ubiquitously expressed reduced folate carrier (RFC).[3][6][8] This targeted delivery can potentially increase efficacy and reduce off-target toxicity. For example, 6-substituted thienoyl regioisomers have been shown to be extremely potent growth inhibitors (sub-nanomolar IC50 values) in FRα-expressing cells.[6] Homologation of a C5-methyl to a C5-ethyl group in a series of 6-arylthio-substituted compounds resulted in a 3-fold increase in potency against CCRF-CEM leukemia cells, indicating that modifications at other positions can synergize with the 6-substitution.[7]

It's noteworthy that the 6-regioisomer of Pemetrexed itself was found to be pharmacologically inert, underscoring that a simple positional shift is not a guarantee of activity. The entire substituent structure must be optimized for the new position.[1]

Structure_Comparison struct1 Pyrrolo[2,3-d]pyrimidine Core5-Substituted6-Substitutede.g., Pemetrexede.g., GARFT Inhibitors MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate for Exposure Period (e.g., 72-96h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Standard workflow for an MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HeLa, A549, KB).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Return the plate to the incubator for the desired exposure time (typically 72 or 96 hours). [8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Causality: This incubation period allows viable cells to metabolize the MTT into insoluble formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., 100% DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The exploration of both 5- and 6-substituted pyrrolo[2,3-d]pyrimidines has yielded highly potent antifolate agents. A definitive declaration of superiority for one class over the other is not straightforward, as the optimal substitution pattern is intrinsically linked to the desired therapeutic profile.

  • 5-Substituted analogs , like the clinically successful Pemetrexed, have proven to be excellent multi-targeted agents, often with a strong component of TS inhibition. Their development track is well-established, providing a solid foundation for further optimization.

  • 6-Substituted analogs represent a promising frontier, particularly for developing agents with selective tumor uptake via FRα and PCFT. This selectivity offers a compelling strategy to enhance the therapeutic index by minimizing toxicity to normal tissues. The primary target for this class often appears to be GARFT, which is a valuable alternative to TS-directed therapy.

Future research should focus on direct, head-to-head comparisons of optimized leads from both series in identical preclinical models. Investigating hybrid molecules that incorporate features from both classes could also be a fruitful avenue. Ultimately, the choice between pursuing a 5- or 6-substituted scaffold will depend on the specific strategic goals of the drug discovery program: whether the aim is to create a broad-spectrum, multi-targeted agent or a highly selective drug that exploits the unique biology of folate receptor-overexpressing cancers.

References

  • Matiychuk, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Miwa, T., et al. (1993). Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Chatterjee, A., et al. (2018). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Miwa, T., et al. (1993). Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. PubMed. Available at: [Link]

  • Visentin, M., et al. (2014). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Deshmukh, M., et al. (2018). Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine as tumor-targeting agents with selectivity for tumor uptake by high affinity folate receptors over the reduced folate carrier. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2008). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (1998). 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2009). Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumor Agents: Design, Synthesis, and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • Deshmukh, M., et al. (2017). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Quest for Oral Bioavailability: Evaluating STAT6 Inhibitors Built on the Pyrrolopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a New Frontier in Inflammatory Disease Therapy

The landscape of treating Type 2 inflammatory diseases, such as atopic dermatitis and asthma, is on the cusp of a significant transformation. For years, the therapeutic space has been dominated by injectable biologics that, while effective, present challenges in terms of patient convenience and accessibility. The scientific community has therefore been relentlessly pursuing a "holy grail": a potent and selective oral therapy. At the heart of this pursuit lies the Signal Transducer and activator of Transcription 6 (STAT6), a pivotal transcription factor in the signaling cascade of interleukins 4 and 13 (IL-4 and IL-13), the master regulators of Type 2 inflammation.[1][2]

This guide provides an in-depth evaluation of a promising class of oral STAT6 inhibitors centered around the versatile pyrrolopyrimidine scaffold. As drug development professionals, our focus extends beyond mere potency to the critical parameter of oral bioavailability – the efficiency with which a drug is absorbed and becomes available at the site of action. Here, we will dissect the experimental methodologies used to assess this crucial property, compare the available data for emerging pyrrolopyrimidine-based STAT6 inhibitors, and explore the underlying structure-activity relationships that govern their journey from the gut to the bloodstream.

The Central Role of STAT6 in Type 2 Inflammation

The rationale for targeting STAT6 is firmly rooted in its central role in mediating the pro-inflammatory effects of IL-4 and IL-13.[1] Upon cytokine binding to their receptors, STAT6 is activated via phosphorylation, leading to its dimerization and translocation to the nucleus.[3] Once in the nucleus, STAT6 orchestrates the transcription of a host of genes that drive the pathological hallmarks of allergic inflammation.[2]

STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4/IL-13 Receptor IL4_IL13->Receptor Binding JAK JAK Kinases Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation pSTAT6 p-STAT6 (Active) STAT6_inactive->pSTAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Allergic Response) Nucleus->Gene_Expression Transcription Inhibitor Oral Pyrrolopyrimidine STAT6 Inhibitor Inhibitor->STAT6_inactive Inhibition of Activation

Figure 1: Simplified STAT6 signaling pathway and the point of intervention for oral inhibitors.

Given that STAT6 is downstream in the JAK/STAT pathway and its signaling is largely restricted to the IL-4/IL-13 axis, selective STAT6 inhibitors are predicted to offer a more targeted therapeutic approach with potentially fewer side effects compared to broader-acting Janus Kinase (JAK) inhibitors.[1][4] The development of orally available small molecules that can effectively block this pathway represents a significant advancement, promising a more patient-friendly alternative to injectable monoclonal antibodies that target IL-4 and IL-13 or their receptors.[1]

The Pyrrolopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of various kinases. However, its utility extends beyond ATP-competitive inhibition, with derivatives being developed as allosteric inhibitors and even as components of targeted protein degraders. The inherent versatility of the pyrrolopyrimidine core allows for extensive chemical modifications to optimize potency, selectivity, and, crucially for this discussion, pharmacokinetic properties, including oral bioavailability.[5]

Evaluating Oral Bioavailability: A Multi-pronged Approach

The journey of an oral drug from administration to systemic circulation is fraught with obstacles, including dissolution, permeation across the intestinal wall, and first-pass metabolism in the gut and liver. A comprehensive evaluation of oral bioavailability, therefore, necessitates a battery of in vitro and in vivo assays.

In Vitro Permeability Assays: The First Line of Screening

Early-stage assessment of oral absorption potential heavily relies on in vitro models that predict the permeability of a compound across the intestinal epithelium. Two widely adopted assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane. It is a valuable tool for initial screening due to its simplicity and cost-effectiveness.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelium with tight junctions and functional efflux transporters. It provides a more physiologically relevant model by accounting for both passive diffusion and active transport mechanisms.

Bioavailability_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation PAMPA PAMPA (Passive Diffusion) Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Refined Screening Animal_PK Animal Pharmacokinetic Studies (e.g., Rodent Models) Caco2->Animal_PK Candidate Selection Lead_Optimization Lead Optimization (SAR) Caco2->Lead_Optimization Feedback Human_PK Human Phase 1 Clinical Trials Animal_PK->Human_PK Clinical Progression Animal_PK->Lead_Optimization Feedback Human_PK->Lead_Optimization Feedback

Figure 2: Experimental workflow for evaluating oral bioavailability of STAT6 inhibitors.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

While in vitro assays are invaluable for screening and ranking compounds, the definitive assessment of oral bioavailability comes from in vivo pharmacokinetic (PK) studies in animal models, typically rodents. These studies involve administering the compound orally and intravenously and measuring its concentration in the plasma over time to determine key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time required for the plasma concentration to reduce by half.

  • %F (Absolute Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Comparative Analysis of Pyrrolopyrimidine-Based STAT6 Inhibitors

The development of oral STAT6 inhibitors is a rapidly evolving field, with several companies advancing candidates with a pyrrolopyrimidine or similar heterocyclic core. While direct head-to-head comparative data is scarce in the public domain, we can synthesize a compelling picture from available preclinical and early clinical data.

Compound/Program Company Scaffold/Type Reported Oral Bioavailability/Pharmacokinetics Development Stage
AS1810722 Astellas Pharma7H-pyrrolo[2,3-d]pyrimidineDescribed as "orally active" and demonstrated efficacy in a mouse asthma model after oral administration.[6]Preclinical
REX-8756 (SAR448755) Recludix Pharma / SanofiSmall molecule inhibitorReported to be a "reversible, orally available STAT6 inhibitor" with a favorable tolerability profile in preclinical models.[4]Phase 1[7]
KT-621 Kymera TherapeuticsTargeted Protein DegraderFavorable plasma PK profile in healthy volunteers with rapid absorption (median Tmax of 2-4 hours) and a mean half-life of 9-36 hours.Phase 1b[8]
Unnamed Candidates DeepCureSmall molecule inhibitorDescribed as demonstrating "excellent oral bioavailability, cell permeability, and metabolic stability" in preclinical studies.[9]Preclinical

More recently, a new wave of STAT6 inhibitors has emerged with promising oral bioavailability profiles. Recludix Pharma's REX-8756 , now in partnership with Sanofi, is highlighted as an orally available inhibitor that has shown potent efficacy in preclinical models of asthma and dermatitis.[4][10] The advancement of REX-8756 into Phase 1 clinical trials underscores the confidence in its drug-like properties, including its oral bioavailability.[7]

Kymera Therapeutics' KT-621 , a targeted STAT6 degrader, offers the most detailed publicly available pharmacokinetic data to date. In a Phase 1 study in healthy volunteers, KT-621 demonstrated a favorable plasma PK profile after both single and multiple oral doses. The compound was rapidly absorbed, with a median Tmax of 2-4 hours, and exhibited a half-life that supports once-daily dosing. These human data provide strong validation for the feasibility of developing orally bioavailable STAT6-targeting therapeutics.

DeepCure has also announced a program of potent and selective oral small molecule STAT6 inhibitors. Their press releases emphasize the "excellent oral bioavailability, cell permeability, and metabolic stability" of their candidates, which were designed to avoid the limitations of peptidomimetic and highly charged molecules that often suffer from poor oral absorption.[9]

Structure-Activity Relationship (SAR) and Oral Bioavailability

Achieving good oral bioavailability is a delicate balancing act of optimizing various physicochemical properties. For the pyrrolopyrimidine scaffold, medicinal chemists can systematically modify different positions on the heterocyclic core to fine-tune these properties. Key considerations include:

  • Lipophilicity (logP/logD): A compound must be sufficiently lipophilic to cross the intestinal membrane, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Solubility: Adequate aqueous solubility is essential for the drug to dissolve in the gastrointestinal fluids before absorption can occur.

  • Polar Surface Area (PSA): Generally, a lower PSA is associated with better membrane permeability.

  • Metabolic Stability: Modifications can be introduced to block sites of metabolism by cytochrome P450 enzymes in the liver and gut wall, thereby reducing first-pass metabolism and increasing bioavailability.

The success of compounds like KT-621 and the promising preclinical profiles of REX-8756 and DeepCure's candidates suggest that the pyrrolopyrimidine scaffold and related structures can be successfully decorated with chemical moieties that strike the right balance of these properties, leading to excellent oral bioavailability.

Conclusion and Future Outlook

The development of oral STAT6 inhibitors based on the pyrrolopyrimidine scaffold represents a pivotal advancement in the treatment of Type 2 inflammatory diseases. The journey from early "orally active" compounds like AS1810722 to the current generation of inhibitors with demonstrated favorable human pharmacokinetics, such as KT-621, showcases the power of medicinal chemistry and a deep understanding of the principles governing oral bioavailability.

While direct comparative data remains largely proprietary, the collective evidence strongly indicates that the challenges of achieving good oral bioavailability for STAT6 inhibitors have been met. The ongoing clinical trials for compounds like REX-8756 and KT-621 will provide the ultimate validation and could soon offer patients a much-needed oral therapeutic option. For researchers and drug developers, the success of the pyrrolopyrimidine scaffold in this context provides a valuable blueprint for targeting other challenging intracellular proteins with orally administered small molecules.

Experimental Protocols

Representative Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with transport buffer in both the apical (donor) and basolateral (receiver) compartments.

    • The test compound is added to the apical compartment at a defined concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral compartment.

    • The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Representative In Vivo Oral Bioavailability Study Protocol (Rodent Model)
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein at a specific dose (e.g., 1-2 mg/kg).

    • Oral (PO) Group: The test compound is administered via oral gavage at a specific dose (e.g., 5-10 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, blood samples are collected from the tail vein into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters (AUC, Cmax, Tmax, t1/2).

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.

References

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2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

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